molecular formula C8H7BrO B14093952 Phenol, 4-(2-bromoethenyl)- CAS No. 606488-96-4

Phenol, 4-(2-bromoethenyl)-

Cat. No.: B14093952
CAS No.: 606488-96-4
M. Wt: 199.04 g/mol
InChI Key: BEBYUMZXLGWXSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(2-bromoethenyl)- can be synthesized through electrophilic bromination of phenol derivatives. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of phenol derivatives often involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity of the final product .

Mechanism of Action

The mechanism of action of phenol, 4-(2-bromoethenyl)- involves its interaction with various molecular targets. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their function. The bromoethenyl group can participate in electrophilic and nucleophilic reactions, leading to modifications in molecular pathways .

Comparison with Similar Compounds

Phenol, 4-(2-bromoethenyl)- can be compared with other phenol derivatives such as:

Properties

IUPAC Name

4-(2-bromoethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYUMZXLGWXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310557
Record name Phenol, 4-(2-bromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606488-96-4
Record name Phenol, 4-(2-bromoethenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606488-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-bromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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